molecular formula C18H15P B049317 Triphenylphosphine-d15 CAS No. 24762-44-5

Triphenylphosphine-d15

Cat. No.: B049317
CAS No.: 24762-44-5
M. Wt: 277.4 g/mol
InChI Key: RIOQSEWOXXDEQQ-KLHTYYPYSA-N
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Description

Triphenylphosphine-d15 is a deuterated version of triphenylphosphine, where the hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in studying reaction mechanisms and molecular structures. The molecular formula of this compound is (C6D5)3P, and it has a molecular weight of 277.38 g/mol .

Mechanism of Action

Target of Action

Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.

Biochemical Pathways

Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .

Result of Action

The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.

Biochemical Analysis

Biochemical Properties

Triphenylphosphine-d15 plays a significant role in biochemical reactions. It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols . Furthermore, it can be used to facilitate through-space charge transfer excited states, enhancing the intersystem crossing process to boost room temperature phosphorescence performance .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been found to have a strong binding affinity to the mitochondrial membrane . This allows it to detect or influence processes within the mitochondrial matrix directly . It can also behave as a prodrug, which is activated by release from the Triphenylphosphine group either using an internal or external instruction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can mediate metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst . This process involves a wide range of nitroarenes undergoing C-N coupling with aryl-/alkylboronic acids, providing high yields .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the phosphorescence quantum yields and lifetimes of Triphenylphosphine salts can be enhanced simultaneously . This advancement lays the groundwork for developing high-performance organic room temperature phosphorescence materials .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate the disturbance of the tryptophan-kynurenine pathway and inflammatory activation . It also alleviates abnormalities of amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP conjugate can detect or influence processes within the mitochondrial matrix directly .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria due to its strong binding affinity to the mitochondrial membrane . This localization allows it to detect or influence processes within the mitochondrial matrix directly

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylphosphine-d15 can be synthesized by reacting deuterated benzene (C6D6) with phosphorus trichloride (PCl3) in the presence of a base such as sodium or potassium. The reaction typically proceeds as follows: [ 3C_6D_6 + PCl_3 + 6Na \rightarrow (C_6D_5)_3P + 6NaCl ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of deuterated solvents and reagents to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylphosphine-d15 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to triphenylphosphine oxide-d15 using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

    Substitution: It can undergo substitution reactions where the phosphorus atom forms bonds with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides

Major Products:

    Oxidation: Triphenylphosphine oxide-d15

    Reduction: Various reduced organic compounds

    Substitution: Phosphonium salts

Scientific Research Applications

Triphenylphosphine-d15 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its deuterated form helps in studying reaction mechanisms using NMR spectroscopy.

    Biology: It is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

  • Triphenylphosphine
  • Tris(pentafluorophenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Tris(o-tolyl)phosphine

Comparison: Triphenylphosphine-d15 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms. Compared to its non-deuterated counterpart, triphenylphosphine, the deuterated version provides clearer and more distinct NMR signals. Other similar compounds, such as tris(pentafluorophenyl)phosphine, have different substituents on the phenyl rings, which can affect their reactivity and applications in catalysis and coordination chemistry .

Properties

IUPAC Name

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOQSEWOXXDEQQ-KLHTYYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452728
Record name Triphenylphosphine-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24762-44-5
Record name Triphenylphosphine-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24762-44-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?

A1: The research paper utilizes this compound-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with this compound-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.

Q2: Can you elaborate on the significance of the intermediate formed with this compound-2,2′-dithiodipyridine (PyS)2 in this research?

A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.

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